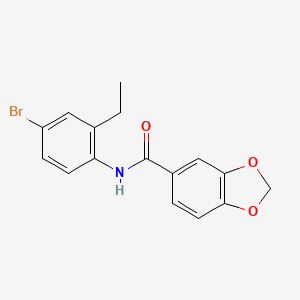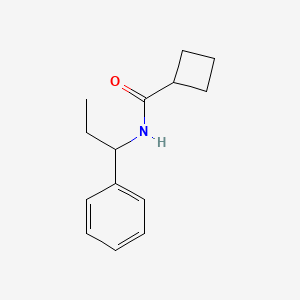
N-(1-phenylpropyl)cyclobutanecarboxamide
Vue d'ensemble
Description
N-(1-phenylpropyl)cyclobutanecarboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. CPP is a non-opioid analgesic compound that has been shown to have potential therapeutic applications in various fields, including pain management, addiction treatment, and neuroprotection.
Mécanisme D'action
N-(1-phenylpropyl)cyclobutanecarboxamide works by modulating the activity of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor involved in pain perception, addiction, and neurodegeneration. This compound acts as a competitive antagonist of the NMDA receptor, blocking the binding of glutamate and reducing the excitatory activity of the receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including analgesia, reduction of drug-seeking behavior, and neuroprotection. This compound has also been shown to have anti-inflammatory effects and to modulate the release of various neurotransmitters, including dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-phenylpropyl)cyclobutanecarboxamide in lab experiments is its unique mechanism of action, which can provide insights into the role of the NMDA receptor in various physiological processes. However, this compound has some limitations, including its relatively low potency and selectivity for the NMDA receptor, as well as its potential toxicity at high doses.
Orientations Futures
There are several future directions for research involving N-(1-phenylpropyl)cyclobutanecarboxamide. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of this compound. Another area of interest is the exploration of the potential therapeutic applications of this compound in various fields, including pain management, addiction treatment, and neuroprotection. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential side effects.
Applications De Recherche Scientifique
N-(1-phenylpropyl)cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in various fields. In pain management, this compound has been shown to have analgesic effects without the risk of addiction or tolerance development. In addiction treatment, this compound has been studied for its ability to reduce drug-seeking behavior in animal models. In neuroprotection, this compound has been shown to have protective effects against neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propriétés
IUPAC Name |
N-(1-phenylpropyl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-13(11-7-4-3-5-8-11)15-14(16)12-9-6-10-12/h3-5,7-8,12-13H,2,6,9-10H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEDDACEYQLHIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4430464.png)
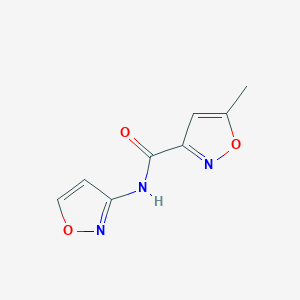
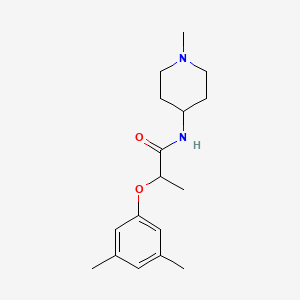
![1-cyclohexyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B4430490.png)
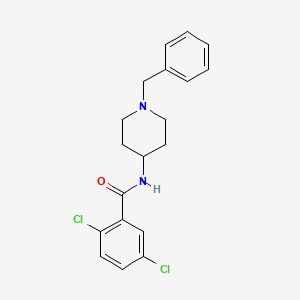
![3-chloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4430510.png)
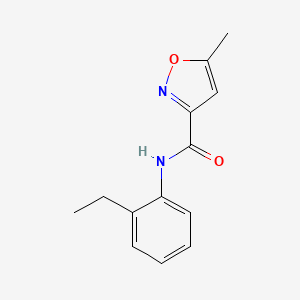
![1-[(5-methyl-2-thienyl)carbonyl]-4-phenylpiperazine](/img/structure/B4430519.png)
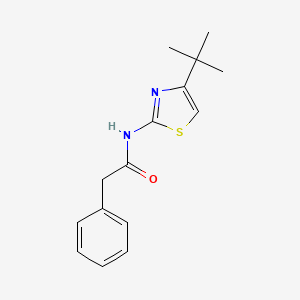
![1-(2-methoxyphenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4430535.png)

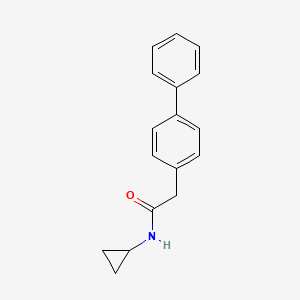
![ethyl [1-(4-pyridinyl)ethyl]carbamate](/img/structure/B4430546.png)
